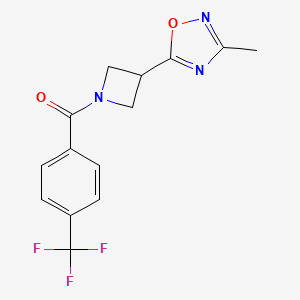![molecular formula C15H9ClFN3OS B2985868 3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 354786-92-8](/img/structure/B2985868.png)
3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound characterized by its unique structure, which includes a benzamide group, a chloro group, and a thiadiazole ring
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as antidepressants, work through a variety of key receptors and neurotransmitter systems .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other compounds in its class, leading to changes in the cellular environment .
Biochemical Pathways
It is known that similar compounds can affect various pathways, leading to downstream effects .
Result of Action
It is likely that it leads to changes in the cellular environment and potentially alters the function of the target cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzene-1,2-diamine with carbon disulfide and hydrazine hydrate to form the thiadiazole ring. This intermediate is then reacted with 3-chlorobenzoyl chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Replacement of the chloro group with other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparación Con Compuestos Similares
3-Chloro-N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
3-Chloro-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
3-Chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness: 3-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its specific substitution pattern on the phenyl ring and the presence of the fluorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-11-3-1-2-10(8-11)13(21)18-15-20-19-14(22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIKWQAOHDOOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine](/img/structure/B2985786.png)


![2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine](/img/new.no-structure.jpg)
![Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2985792.png)

![1-(4-chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B2985795.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2985798.png)


![tert-Butyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B2985804.png)

![7-(Ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2985808.png)
